molecular formula C17H18FNO B252724 N-{3-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine

N-{3-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine

Cat. No. B252724
M. Wt: 271.33 g/mol
InChI Key: RQXFIBXSXDACIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine, also known as FBC-CPA, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

N-{3-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine activates the 5-HT1A receptor subtype by binding to its allosteric site, which causes a conformational change in the receptor protein. This change leads to the activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. These effects ultimately lead to a decrease in neuronal excitability and the release of neurotransmitters such as serotonin.
Biochemical and Physiological Effects
N-{3-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine has been shown to have a number of biochemical and physiological effects in animal models. These include a reduction in anxiety-like behavior, an increase in social interaction, and an improvement in cognitive function. Additionally, N-{3-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine has been shown to increase the release of serotonin in the prefrontal cortex, which is involved in the regulation of mood and emotion.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine is its selectivity for the 5-HT1A receptor subtype, which allows researchers to study the specific effects of this receptor subtype without affecting other serotonin receptors. Additionally, N-{3-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine has a relatively long half-life, which allows for sustained activation of the receptor over a longer period of time. However, one limitation of N-{3-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving N-{3-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine. One potential area of study is the role of the 5-HT1A receptor subtype in the pathophysiology of psychiatric disorders such as depression and anxiety. Additionally, N-{3-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine could be used to study the effects of chronic activation of the 5-HT1A receptor subtype, which may have implications for the development of novel therapeutics for these disorders. Finally, further research is needed to optimize the synthesis and formulation of N-{3-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine for use in experimental settings.

Synthesis Methods

N-{3-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzyl alcohol with 3-aminobenzyl alcohol, followed by the addition of cyclopropanecarboxylic acid chloride and triethylamine. The resulting product is then purified through column chromatography to obtain N-{3-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine in its pure form.

Scientific Research Applications

N-{3-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine has been primarily used in scientific research as a tool to study the role of serotonin receptors in the brain. Specifically, N-{3-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine is a selective agonist of the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress. By activating this receptor subtype, researchers can study its effects on behavior, neurotransmitter release, and other physiological processes.

properties

Product Name

N-{3-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]cyclopropanamine

InChI

InChI=1S/C17H18FNO/c18-15-6-4-13(5-7-15)12-20-17-3-1-2-14(10-17)11-19-16-8-9-16/h1-7,10,16,19H,8-9,11-12H2

InChI Key

RQXFIBXSXDACIX-UHFFFAOYSA-N

SMILES

C1CC1NCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.